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Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

Cat. No.: B10775154

An In-Depth Technical Guide to the Solubility and Chemical Properties of [Met5]-Enkephalin,
amide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin is an endogenous opioid pentapeptide that plays a significant role in
neuromodulation, including pain perception and emotional responses.[1] It is a natural ligand
for opioid receptors, primarily exhibiting potent agonism at the d-opioid receptor and to a lesser
extent, the p-opioid receptor.[2] The amidated form, [Met5]-Enkephalin, amide, often supplied
as a trifluoroacetate (TFA) salt, is a modification designed to increase resistance to enzymatic
degradation compared to the native peptide. This technical guide provides a comprehensive
overview of the core chemical properties, solubility profile, and stability of [Met5]-Enkephalin,
amide TFA, along with detailed experimental protocols relevant to its handling and study.

Chemical Properties

[Met5]-Enkephalin, amide TFA is a synthetic pentapeptide with the amino acid sequence Tyr-
Gly-Gly-Phe-Met, where the C-terminus is amidated. The trifluoroacetate salt form is common
for synthetic peptides prepared by solid-phase synthesis using TFA cleavage cocktails.[3]
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Property Value

(25)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-

hydroxyphenyl)propanoyl]lamino]acetyllJamino]ac
IUPAC Name etyllamino]-3-phenylpropanoic acid; (2S)-2-

amino-4-(methylthio)butanamide; 2,2,2-

trifluoroacetic acid

Amino Acid Sequence Tyr-Gly-Gly-Phe-Met-NHz (TFA salt)
Molecular Formula C29H37F3N60sS

Molecular Weight 686.7 g/mol [4]

CAS Number 2918768-28-0[5]

Appearance Crystalline solid

Purity Typically >98%

Solubility Profile

The solubility of a peptide is critically dependent on its amino acid composition, sequence, and
the nature of the solvent. The presence of charged residues and the overall hydrophobicity are
key determinants.

Quantitative Solubility Data

Specific, experimentally determined solubility data for [Met5]-Enkephalin, amide TFA in a
wide range of solvents is limited in publicly available literature. However, data from suppliers
provides a key reference point for agueous solubility.

Solvent Reported Solubility Molar Concentration

Water 100 mg/mL[6] ~145.62 mM[6]

Soluble (Specific quantitative
DMSO i}
data not available)

Soluble (Specific quantitative
DMF _ -
data not available)
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For other solvents, a systematic approach to solubility testing is recommended, as detailed in
the experimental protocol below. To enhance solubility, techniques such as gentle heating to
37°C or sonication can be employed.[6]

Experimental Protocol: Peptide Solubility Determination

This protocol outlines a systematic approach to determine the solubility of [Met5]-Enkephalin,
amide TFA.

o Peptide Characterization:
o Calculate the overall charge of the peptide at neutral pH.
= Assign a value of +1 to the N-terminal amine and any basic residues (Lys, Arg, His).

» Assign a value of -1 to any acidic residues (Asp, Glu). The C-terminus is amidated and
thus neutral.

= [Met5]-Enkephalin, amide (YGG3IM-NH:) has a free N-terminal amine (Tyr) and no
acidic or basic side chains, resulting in a net charge of +1. It is considered a basic
peptide.

« Initial Solvent Selection:
o For basic peptides, the recommended starting solvent is sterile, distilled water.[7]

o If solubility in water is limited, a small amount of an acidic solution, such as 10% acetic
acid or 0.1% TFA, can be added dropwise to aid dissolution before diluting with water.[8]

e Solubility Testing Procedure:

o Aliquot: Use a small, accurately weighed aliquot of the lyophilized peptide for initial testing
to avoid compromising the entire stock.

o Reconstitution: Add a precise volume of the chosen solvent (e.g., water) to the peptide.

o Dissolution: Vortex the solution for 1-2 minutes. If the peptide does not fully dissolve,
sonicate the sample in a water bath for 10-20 seconds.[8] Repeat sonication up to three
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times if necessary.

o Visual Inspection: A fully dissolved peptide will result in a clear, particle-free solution. A
cloudy or opaque solution indicates poor solubility or the formation of aggregates.

o Incremental Solvent Addition: If the peptide remains insoluble, test alternative solvents
based on its hydrophobicity. For hydrophobic peptides, organic solvents like DMSO, DMF,
or acetonitrile may be required for initial solubilization, followed by careful, dropwise
dilution into the desired aqueous buffer with constant agitation.

Stability and Degradation

Peptides are susceptible to physical and chemical degradation. For [Met5]-Enkephalin, the
primary degradation pathways include enzymatic cleavage and oxidation of the methionine
residue.

Quantitative Stability Data

A stability study of [Met5]-Enkephalin (referred to as Opioid Growth Factor, OGF) in sterile
saline was conducted using a reversed-phase HPLC method. The results provide insight into
its stability under various storage conditions.

% of Initial Concentration

Storage Temperature Duration .
Remaining

-17°C 2 months 97%][9]

4°C 2 months 94%[9]

23°C (Room Temp) 8 weeks 88-94%|9]

These data suggest that for long-term storage, frozen conditions (-20°C or below) are optimal.
For short-term storage (up to a month), refrigeration at 4°C is acceptable.[6] Repeated freeze-
thaw cycles should be avoided by storing the peptide in aliquots.[6]

Degradation Pathways
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e Enzymatic Degradation: Met-enkephalin is rapidly metabolized in vivo by various peptidases,
sometimes referred to as enkephalinases.[2] These enzymes, including aminopeptidase N
(APN) and neutral endopeptidase (NEP), cleave peptide bonds, primarily at the Tyr:-Gly?
position.[2][10]

o Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide.
This can be mediated by reactive oxygen species and certain enzyme systems like the
myeloperoxidase (MPO) system in neutrophils.[11] Oxidation of the methionine moiety can
reduce the peptide's opiate agonist activity.[11]

Experimental Protocol: HPLC-Based Stability
Assessment

This protocol describes a method to assess the stability of [Met5]-Enkephalin, amide TFA in a

given solution over time.
e Sample Preparation:

o Prepare a stock solution of the peptide in the desired buffer or solvent at a known
concentration.

o Dispense aliquots of the solution into separate, sealed vials for each time point and
storage condition to be tested (e.g., -20°C, 4°C, 25°C).

» HPLC System and Conditions:

o HPLC System: A standard HPLC system equipped with a UV detector (photodiode array
detector is recommended for peak purity analysis) and an autosampler.

o Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 um patrticle size) is suitable
for peptide separation.

o Mobile Phase: A gradient of two solvents is typically used:
» Solvent A: 0.1% TFA in water.

= Solvent B: 0.1% TFA in acetonitrile.
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o Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over
20-30 minutes can effectively separate the parent peptide from its degradation products.

o Flow Rate: Typically 1.0 mL/min.

o Detection Wavelength: 220 nm or 280 nm (for the tyrosine residue).

» Data Collection and Analysis:

o At each designated time point (e.g., 0, 24, 48 hours, 1 week, 1 month), retrieve a vial from
each storage condition.

o Inject a fixed volume of the sample into the HPLC system.

o Record the chromatogram. The parent peptide will have a characteristic retention time.
Degradation products will appear as new peaks.

o Calculate the percentage of the parent peptide remaining by integrating the area of its
peak and comparing it to the total area of all peaks in the chromatogram or to the area of
the parent peak at time zero.

Pharmacology and Signaling Pathways

[Met5]-Enkephalin, amide TFA is an agonist for both & (delta) and putative ( (zeta) opioid
receptors.[6] Its binding to these G-protein coupled receptors (GPCRS) initiates a cascade of
intracellular events.

Delta-Opioid Receptor Signaling

Upon binding to the &-opioid receptor, which is coupled to inhibitory G-proteins (Gai/o), the
following signaling cascade is initiated:

o G-Protein Activation: The Gai/o subunit dissociates from the Gy dimer.
o Downstream Effectors:

o The activated Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels.
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o The Gy dimer can directly interact with and modulate ion channels, such as activating G-
protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type
voltage-gated calcium channels.

o Cellular Response: The net effect of these actions is a reduction in neuronal excitability and
inhibition of neurotransmitter release.

Experimental Protocol: Radioligand Receptor Binding
Assay

This protocol is for determining the binding affinity (Kd) and receptor density (Bmax) of [Met5]-
Enkephalin, amide TFA for a target receptor.

e Materials:
o Radiolabeled ligand (e.qg., *H-naltrindole for d-opioid receptors).
o Unlabeled [Met5]-Enkephalin, amide TFA (as competitor).
o Cell membranes or tissues expressing the receptor of interest.
o Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).
o Glass fiber filters.
o Filtration manifold and vacuum pump.
o Scintillation counter and scintillation cocktail.
e Saturation Binding Assay:
o Set up a series of tubes containing a fixed amount of membrane preparation.
o Add increasing concentrations of the radiolabeled ligand to the tubes.

o For non-specific binding determination, prepare a parallel set of tubes that also contain a
high concentration of an unlabeled competitor.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b10775154?utm_src=pdf-body
https://www.benchchem.com/product/b10775154?utm_src=pdf-body
https://www.benchchem.com/product/b10775154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach
equilibrium (e.g., 60 minutes).

o Terminate the reaction by rapid filtration through the glass fiber filters under vacuum.
o Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity
using a scintillation counter.

o Data Analysis:

o Calculate specific binding by subtracting non-specific binding from total binding at each
radioligand concentration.

o Plot specific binding versus radioligand concentration and fit the data using non-linear
regression to a one-site binding model to determine the Kd and Bmax.

Experimental Protocol: G-Protein Activation using BRET

Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor GPCR activation
by measuring the interaction between the receptor and its G-protein.

e Plasmid Constructs:
o Co-transfect cells (e.g., HEK293) with plasmids encoding:
» The d-opioid receptor.
» A Ga subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
» A Gy subunit fused to a BRET acceptor (e.g., Venus or YFP).[12]
e Cell Culture and Transfection:
o Culture the cells in appropriate media.

o Transfect the cells with the plasmid constructs and plate them in a white, clear-bottom 96-
well plate.
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e BRET Assay:
o 24-48 hours post-transfection, replace the culture medium with a buffer (e.g., HBSS).
o Add the luciferase substrate (e.g., coelenterazine h).

o Measure the baseline BRET signal using a plate reader capable of detecting both donor
and acceptor emission wavelengths simultaneously.

o Add [Met5]-Enkephalin, amide TFA at various concentrations to stimulate the receptor.

o Monitor the change in the BRET signal over time. Receptor activation causes a
conformational change in the G-protein trimer, altering the distance or orientation between
Rluc and the fluorescent protein, thus changing the BRET ratio.

e Data Analysis:
o Calculate the BRET ratio (Acceptor emission / Donor emission).

o Plot the change in BRET ratio against the ligand concentration to generate a dose-
response curve and determine the ECso for G-protein activation.

Receptor Internalization

Prolonged agonist binding to opioid receptors triggers their internalization from the cell surface,
a key mechanism for signal desensitization and regulation. This process is primarily mediated
by clathrin-coated pits.[13]

Clathrin-Mediated Endocytosis Workflow

The study of receptor internalization often involves fluorescently labeling the peptide or
receptor and tracking its movement into the cell using advanced microscopy techniques.

Experimental Protocol: Clathrin-Mediated Endocytosis
Assay

This protocol provides a method to visualize and quantify the internalization of [Met5]-
Enkephalin, amide TFA.
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o Materials:

o Fluorescently labeled [Met5]-Enkephalin, amide (e.g., conjugated to Alexa Fluor 594).

[¢]

Cells expressing the d-opioid receptor grown on glass coverslips.

o

Live-cell imaging medium.

[e]

Confocal or Total Internal Reflection Fluorescence (TIRF) microscope.

o

Optional: Clathrin inhibitor (e.g., Pitstop® 2) to confirm the pathway.
e Cell Preparation:
o Plate cells on coverslips 24-48 hours before the experiment to allow for adherence.

o If using inhibitors, pre-incubate the cells with the inhibitor for the recommended time (e.qg.,
30 minutes).

« Internalization Assay:

(¢]

Replace the culture medium with pre-warmed imaging medium.

[¢]

Place the coverslip on the microscope stage, which is maintained at 37°C.

o

Add the fluorescently labeled peptide to the medium at the desired concentration.

[e]

Acquire images over time (e.g., every 30 seconds for 30 minutes) to track the binding of
the peptide to the cell surface and its subsequent appearance in intracellular vesicles.

e Image Analysis:

o Use image analysis software to identify and count the number of fluorescent puncta
(endocytic vesicles) inside the cells over time.

o Measure the total intracellular fluorescence intensity per cell.

o Compare the results from untreated cells to those from cells treated with the clathrin
inhibitor to determine the extent to which internalization is clathrin-dependent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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